![molecular formula C10H18O3 B14515903 Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- CAS No. 62875-10-9](/img/structure/B14515903.png)
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is a complex organic compound with the molecular formula C10H18O3. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of multiple oxirane rings and methyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then further reacted with methanol in the presence of a catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as hydroxide ions or amines attack the electrophilic carbon atoms, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydroxide ions in aqueous solution, amines in organic solvents.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyalkanes, aminoalkanes.
科学的研究の応用
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, including polymers and resins. Its reactivity makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- involves its interaction with various molecular targets. The oxirane rings in its structure are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction.
類似化合物との比較
Similar Compounds
Oxiranemethanol, (S)-: A stereoisomer with similar reactivity but different spatial arrangement.
Oxirane, 3-ethyl-2,2-dimethyl-: Another oxirane compound with a different substitution pattern.
2,3-Dimethyloxirane: A simpler oxirane with fewer substituents.
Uniqueness
Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl- is unique due to its multiple oxirane rings and methyl groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62875-10-9 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h7-8,11H,4-6H2,1-3H3 |
InChIキー |
APQNQVZOITYEGF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)CCC2(C(O2)CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
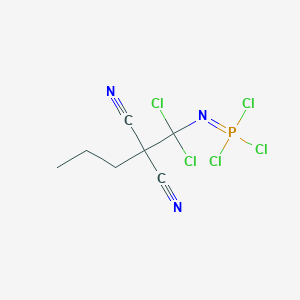
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
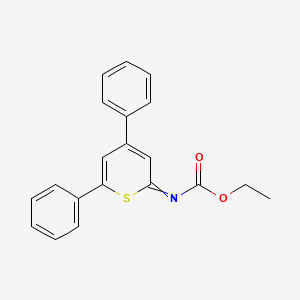
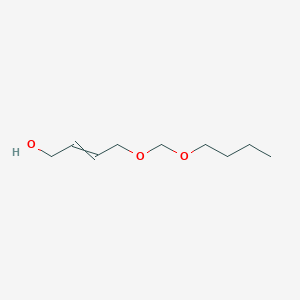
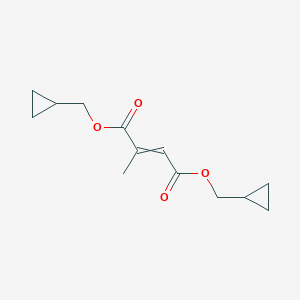

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
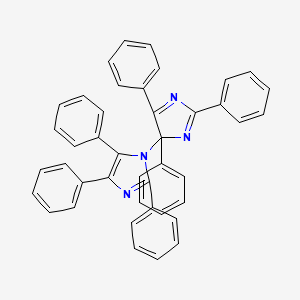
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
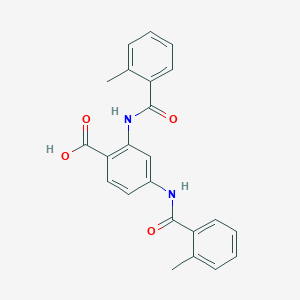
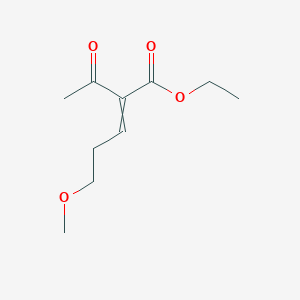
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
